(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide
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Overview
Description
(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound that features a thiazole ring, a cyano group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 3-chlorobenzylamine with a suitable thioamide precursor under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide.
Formation of the Acryloyl Moiety: The final step involves the formation of the acryloyl moiety through a condensation reaction between the thiazole derivative and 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
Mechanism of Action
The mechanism of action of (Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and cyano group are likely to play key roles in binding to these targets, while the dimethoxyphenyl group may influence the compound’s overall activity and selectivity. Detailed studies on the compound’s binding affinity, kinetics, and downstream effects are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide: This compound is similar but has only one methoxy group on the phenyl ring.
(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dihydroxyphenyl)acrylamide: This compound has hydroxyl groups instead of methoxy groups on the phenyl ring.
Uniqueness
(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the presence of both methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazole ring, cyano group, and dimethoxyphenyl group provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
(Z)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-19-7-6-15(11-20(19)29-2)8-16(12-24)21(27)26-22-25-13-18(30-22)10-14-4-3-5-17(23)9-14/h3-9,11,13H,10H2,1-2H3,(H,25,26,27)/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDLYRRUHZRTAL-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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